molecular formula C18H16BrN3O3 B7711978 2-(4-bromophenoxy)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B7711978
M. Wt: 402.2 g/mol
InChI Key: QAXBJLBXDBXHQZ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, an oxadiazole ring, and a phenylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with ethyl bromoacetate to form 2-(4-bromophenoxy)ethyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromophenoxy)ethyl hydrazine. The next step involves the cyclization of this intermediate with ethyl oxalyl chloride to form the oxadiazole ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The oxadiazole ring may contribute to the compound’s stability and binding affinity. Overall, the compound’s effects are mediated through its ability to interact with biological macromolecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)ethanol: Shares the bromophenoxy group but lacks the oxadiazole and phenylacetamide moieties.

    5-[(4-bromophenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: Contains a bromophenoxy group and an oxazolidinone ring.

    1-(2-(4-bromophenoxy)ethyl)-3-(4-methyl-2-nitrophenyl)urea: Features a bromophenoxy group and a urea moiety.

Uniqueness

2-(4-bromophenoxy)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the combination of its bromophenoxy, oxadiazole, and phenylacetamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-2-16-21-18(25-22-16)12-4-3-5-14(10-12)20-17(23)11-24-15-8-6-13(19)7-9-15/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBJLBXDBXHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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